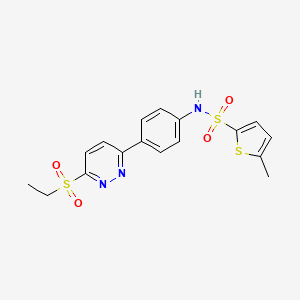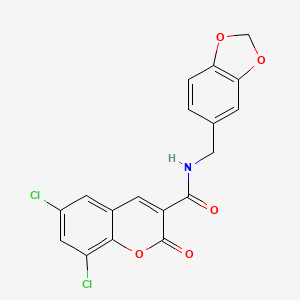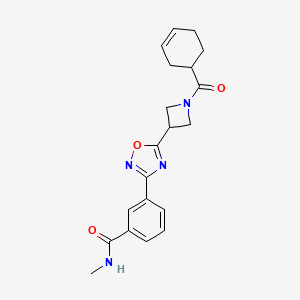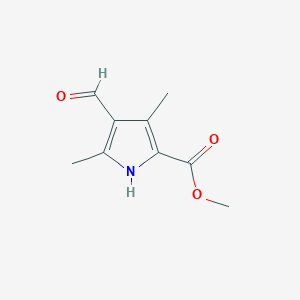
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the nicotinamide class of molecules and has been shown to have several interesting properties that make it valuable for various applications.
Scientific Research Applications
Fluorescent Probes and Enzymatic Reactions
Research by Barrio et al. (1972) introduced a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzymatic reactions due to its fluorescent properties, which allow for the tracking of enzymatic processes and interactions Barrio, J., Secrist, J., & Leonard, N. (1972).
Herbicidal Activity
A study by Yu et al. (2021) focused on the synthesis and herbicidal activity of nicotinamide derivatives, demonstrating the potential of nicotinamide-based compounds in developing new herbicides for agricultural applications Yu, C., Wang, Q., Bajsa-Hirschel, J., Cantrell, C., Duke, S., & Liu, X. (2021).
Cosmetic Ingredient
Otte et al. (2005) discussed nicotinamide as an emerging cosmetic ingredient for the treatment and prevention of skin diseases, highlighting its role as an antioxidant and its applications in skincare Otte, N., Borelli, C., & Korting, H. C. (2005).
Redox Chemistry
Paul, Arends, and Hollmann (2014) reviewed synthetic nicotinamide cofactor analogues for redox chemistry, emphasizing the role of these analogues in facilitating redox reactions, which is crucial for various chemical and biochemical research applications Paul, C. E., Arends, I. W. C. E., & Hollmann, F. (2014).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, suggesting the use of nicotinamide-based compounds in protecting metals from corrosion Chakravarthy, M. P., Mohana, K. N., & Kumar, C. B. P. (2014).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVPQRKEGFCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)



![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)


![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)